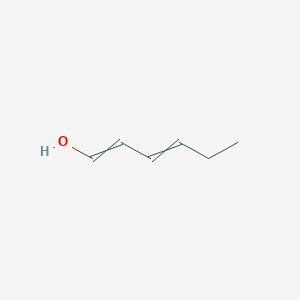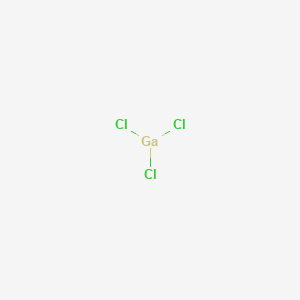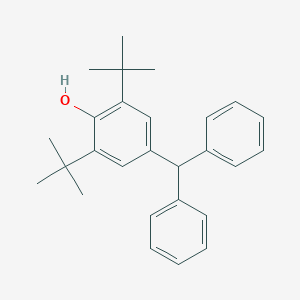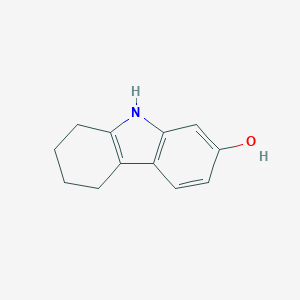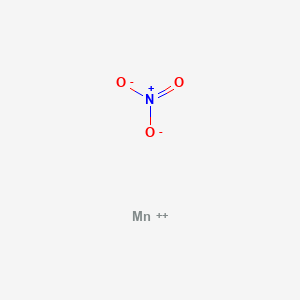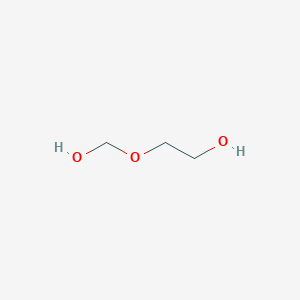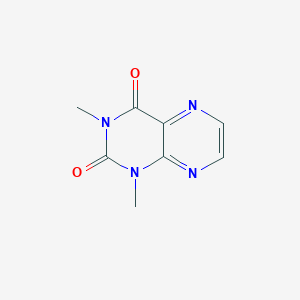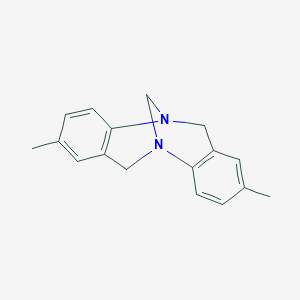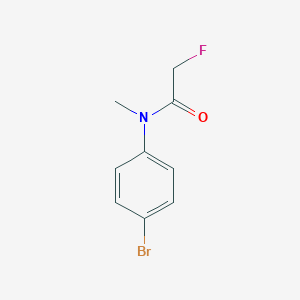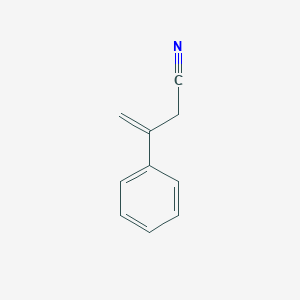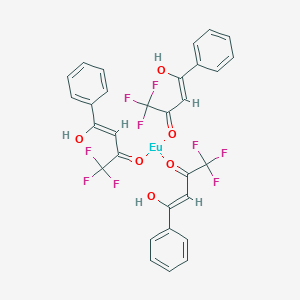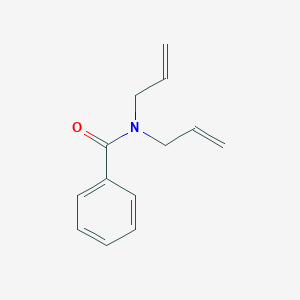
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione, also known as MMBC, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MMBC belongs to the family of indole-based synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant.
Mécanisme D'action
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors are responsible for regulating various physiological processes, including pain sensation, appetite, mood, and memory. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Effets Biochimiques Et Physiologiques
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been shown to have a range of biochemical and physiological effects on the human body. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several limitations, including its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione analogs with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of interest is the investigation of the long-term safety and potential for abuse of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids. Finally, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione may have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders, and further research in these areas may be warranted.
In conclusion, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been extensively studied in scientific research and has been found to have analgesic, anti-inflammatory, anxiolytic, and sedative properties. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments, but also has limitations and potential risks. Further research is needed to fully understand the effects and potential applications of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids.
Méthodes De Synthèse
The synthesis of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-methyl-3-oxopentanenitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced with sodium borohydride to yield the final product.
Applications De Recherche Scientifique
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
15116-12-8 |
|---|---|
Nom du produit |
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione |
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O3/c1-4-8(2)5-9-6-10(13)7-11(15-3)12(9)14/h6-8H,4-5H2,1-3H3 |
Clé InChI |
KYHMEFMCHSPWKN-UHFFFAOYSA-N |
SMILES |
CCC(C)CC1=CC(=O)C=C(C1=O)OC |
SMILES canonique |
CCC(C)CC1=CC(=O)C=C(C1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



